

Application Notes: Isononyl Alcohol in PVC

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Compound Focus: Isononyl alcohol

CAS No.: 2430-22-0

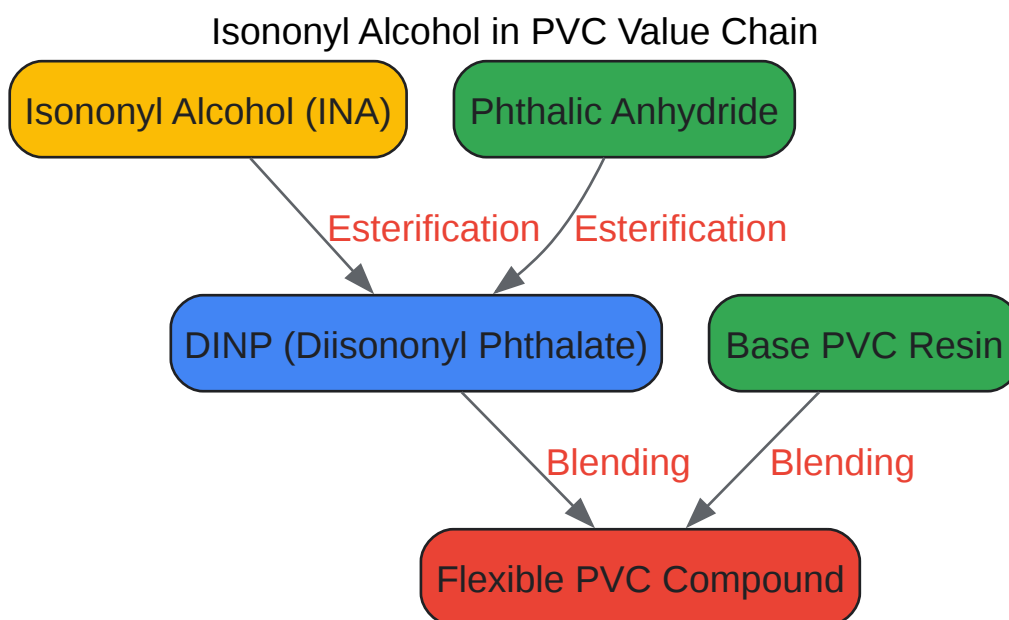
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Isononyl alcohol (INA), or isononanol, is a C9 branched-chain oxo alcohol [1] [2]. It serves as a primary raw material for plasticizers, which are essential additives that increase the flexibility and workability of rigid PVC [3].

Primary Application: Plasticizer Synthesis

Over 68% of the global INA consumption is for plasticizer production, with DINP being the most significant derivative [3]. The diagram below illustrates the central role of INA in the PVC plasticizer value chain.



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INA is also used to produce other non-phthalate plasticizers responding to regulatory trends, including [1] [3]:

- **DINCH (Diisononyl Cyclohexanoate)**
- **DINA (Diisononyl Adipate)**
- **TINTM (Triisononyl Trimellitate)**

Performance and Industry Outlook

The performance of INA-derived plasticizers is a key driver for their widespread adoption. The following table summarizes the core properties and market outlook for INA in the PVC sector.

Aspect	Description
Primary Function	Key intermediate in the synthesis of plasticizers, primarily DINP [1] [3].
Core Mechanism	Plasticizer molecules interpose between PVC polymer chains, reducing intermolecular forces and increasing chain mobility, thus imparting flexibility [4].
Key Performance Attributes	Excellent compatibility with PVC, low volatility, good resistance to migration and extraction, and strong plasticizing efficiency [3] [4].
Primary PVC End-uses	Wire & cable insulation, automotive interiors, flooring, wall coverings, synthetic leather, and construction materials [1] [3].
Market Size (2024)	Global INA market valued at approximately USD 1.8 billion [3].
Projected Growth (2025-2034)	Compound Annual Growth Rate (CAGR) of 4.4% , reaching about USD 2.7 billion by 2034 [3].
Major Consumer Region	Asia-Pacific is the largest market, accounting for roughly 44.8% of global consumption [3].

A significant market trend is the shift towards **non-phthalate plasticizers** like DINCH, driven by regulatory pressures and consumer demand for safer, more sustainable products, particularly in sensitive applications

like toys, food packaging, and medical devices [3].

Detailed Experimental Protocol: Synthesis of DINP Plasticizer

This protocol outlines a modern, efficient method for synthesizing Diisononyl Phthalate (DINP) from **isononyl alcohol** and phthalic anhydride using a titanium-based catalyst system [5].

Objective

To synthesize high-purity DINP with high conversion yield and excellent color stability for use in flexible PVC formulations.

Safety Precautions

- Perform all steps in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE): heat-resistant gloves, chemical splash goggles, and a lab coat.
- **Isononyl alcohol** is a **flammable** liquid [2]. Phthalic anhydride is a corrosive irritant. Avoid contact with skin and eyes.
- The reaction involves high temperatures (>200°C). Exercise caution with hot surfaces.

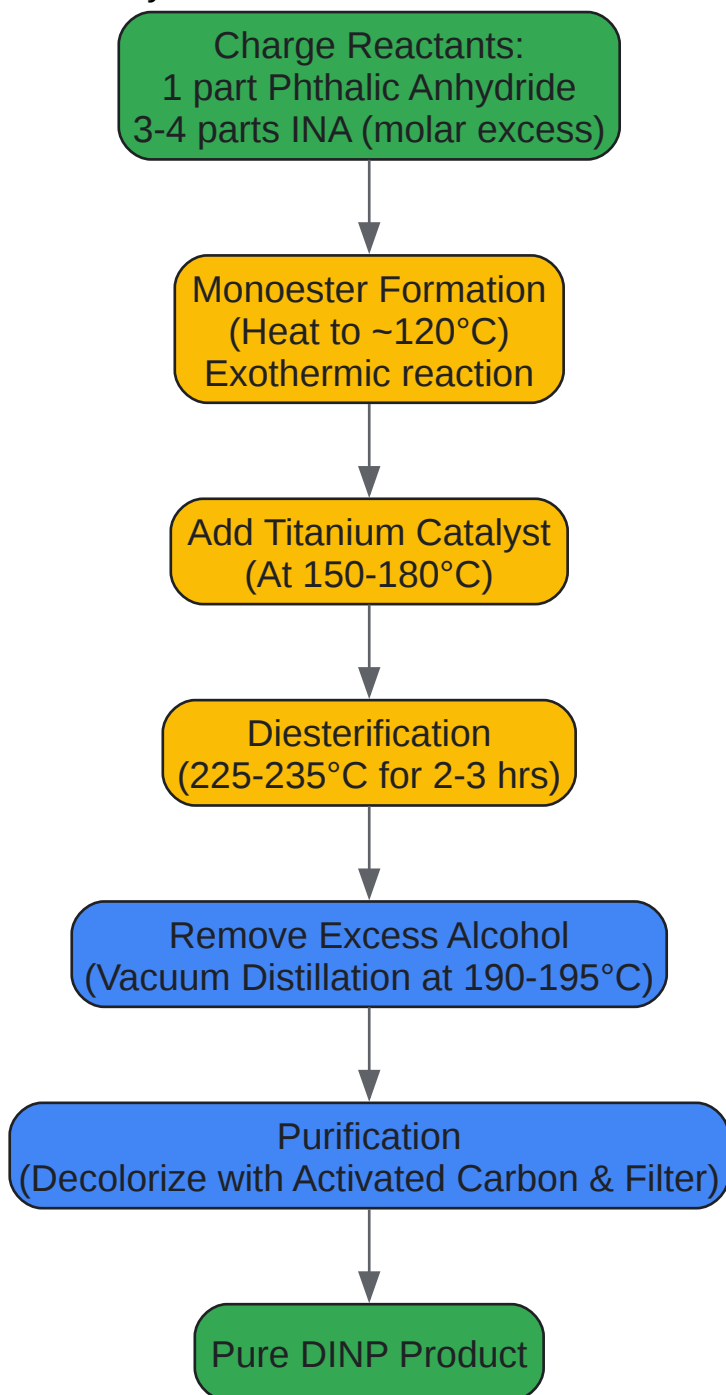
Materials

- **Reactants:** Phthalic anhydride (PA), **Isononyl alcohol** (INA)
- **Catalyst:** Solid titanium-based compound (e.g., Tetra-isopropyl titanate) [5]
- **Equipment:** 500 mL three-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, thermometer, vacuum distillation setup, separatory funnel, activated carbon for decolorization.

Procedure

The workflow for the synthesis and purification of DINP is a two-step esterification process, as shown below.

DINP Synthesis and Purification Workflow



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- **Monoester Formation:** Charge the reactor with 1 part phthalic anhydride and 3-4 parts **isononyl alcohol** (molar excess to drive the reaction to completion). Begin heating with stirring. The reaction to form mono-isononyl phthalate is exothermic and occurs spontaneously as the temperature rises to approximately 120°C [5].
- **Catalyst Addition:** Once the temperature reaches 150-180°C, add 0.1-0.2% by weight (relative to total reactants) of the titanium-based catalyst [5].
- **Diesterification:** Raise the temperature to 225-235°C and maintain it for 2-3 hours. This ensures complete conversion to the diester (DINP) [5].
- **Removal of Excess Alcohol:** Cool the reaction mixture to 190-195°C and switch to a vacuum distillation setup. Apply a vacuum to remove and recover the unreacted **isononyl alcohol** [5].
- **Purification:** The collected crude DINP is mixed with a small amount of activated carbon, heated, and then filtered to remove impurities and decolorize, yielding a pure, high-clarity DINP product [5].

Expected Outcomes

- **Conversion Rate:** >99% [5]
- **Appearance:** Clear, colorless to pale yellow liquid.
- **Key Advantages:** This method uses a non-corrosive, reusable titanium catalyst and features a closed-loop alcohol recovery system, making it an efficient and environmentally friendly process [5].

Key Considerations for Researchers

- **Material Compatibility:** While PVC plasticized with INA-based esters is resistant to many chemicals, it has poor compatibility with ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and chlorinated hydrocarbons. Always consult chemical resistance tables before application [6] [7].
- **Thermal Stability:** PVC has a maximum service temperature of around 60°C (140°F). Exceeding this temperature, especially in chemical environments, can accelerate attack and degradation [6].
- **Regulatory Landscape:** Stay informed on regional regulations (e.g., EU REACH). While high-molecular-weight phthalates like DINP are safer than their low-weight counterparts, they are still restricted in toys and childcare articles. This drives innovation in non-phthalate alternatives like DINCH [3] [4].

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